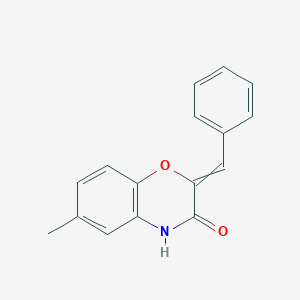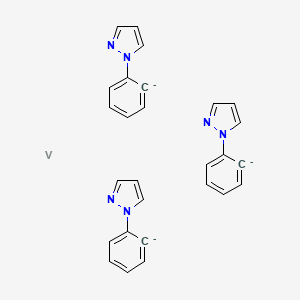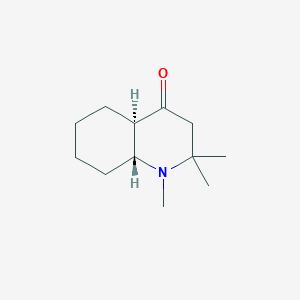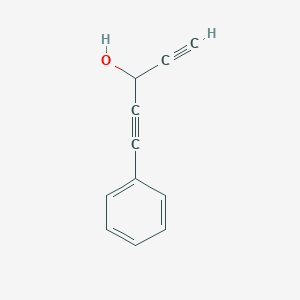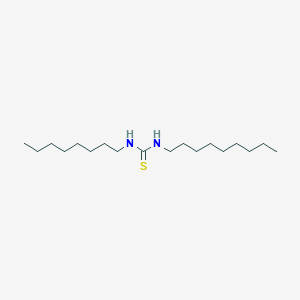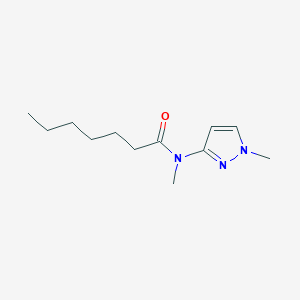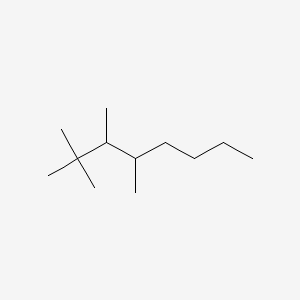
2,2,3,4-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4-Tetramethyloctane is an organic compound with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms. This compound is one of the many isomers of octane, a hydrocarbon commonly found in gasoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethyloctane can be achieved through various organic reactions. One common method involves the alkylation of smaller alkanes using catalysts such as aluminum chloride (AlCl3) under controlled conditions. This process typically requires a temperature range of 0-50°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons. This method involves breaking down larger molecules into smaller ones using a catalyst, such as zeolites, at high temperatures (500-700°C). The resulting mixture is then separated and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce alcohols, ketones, or carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
2,2,3,4-Tetramethyloctane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to study the behavior of branched alkanes.
Biology: It serves as a model compound to investigate the metabolic pathways of hydrocarbons in microorganisms.
Industry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethyloctane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts or reagents. In biological systems, it can be metabolized by enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions.
Comparison with Similar Compounds
2,2,3,4-Tetramethyloctane can be compared with other similar compounds, such as:
2,2,3,3-Tetramethyloctane: Another isomer of octane with a different branching pattern.
2,2,4,4-Tetramethyloctane: A compound with a similar molecular formula but different structural arrangement.
Tetramethylbutane: A smaller hydrocarbon with a highly branched structure.
The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties, such as boiling point, melting point, and reactivity.
Properties
CAS No. |
62183-75-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,4-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-8-9-10(2)11(3)12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
HEJULKHHKGYPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


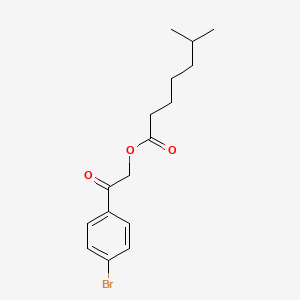
![N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide](/img/structure/B14534169.png)
![Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14534171.png)
![7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14534184.png)
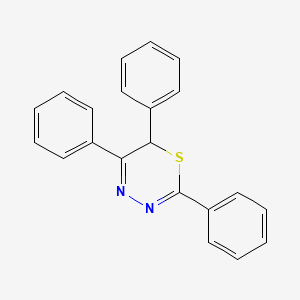
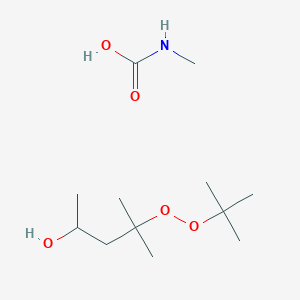
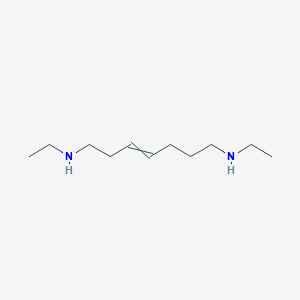
![2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane](/img/structure/B14534198.png)
